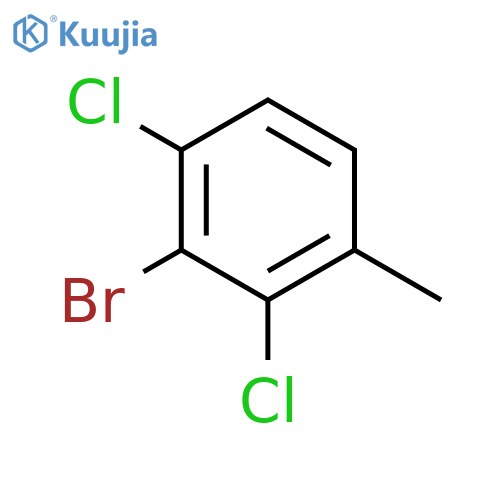Cas no 206559-41-3 (3-Bromo-2,4-dichlorotoluene)

3-Bromo-2,4-dichlorotoluene structure
商品名:3-Bromo-2,4-dichlorotoluene
3-Bromo-2,4-dichlorotoluene 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1,3-dichloro-4-methylbenzene
- 3-BROMO-2,4-DICHLOROTOLUENE
- Benzene,2-bromo-1,3-dichloro-4-methyl-
- 2-bromo-1, 3-dichloro-4-methylbenzene
- FT-0600932
- DTXSID40370794
- AKOS015834117
- 206559-41-3
- E89384
- DBWPADILUQENLH-UHFFFAOYSA-N
- A814775
- Benzene, 2-bromo-1,3-dichloro-4-methyl-
- MFCD00079712
- SCHEMBL2999591
- DB-011973
- 3-Bromo-2,4-dichlorotoluene
-
- MDL: MFCD00079712
- インチ: InChI=1S/C7H5BrCl2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3
- InChIKey: DBWPADILUQENLH-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=C(C=C1)Cl)Br)Cl
計算された属性
- せいみつぶんしりょう: 237.89500
- どういたいしつりょう: 237.895
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.645
- ゆうかいてん: 36-38°C
- ふってん: 148°C 18mm
- フラッシュポイント: 130.2°C
- 屈折率: 1.58
- PSA: 0.00000
- LogP: 4.06430
3-Bromo-2,4-dichlorotoluene セキュリティ情報
- 危害声明: Irritant
-
危険物標識:

3-Bromo-2,4-dichlorotoluene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
3-Bromo-2,4-dichlorotoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B691243-500mg |
3-Bromo-2,4-dichlorotoluene |
206559-41-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| Apollo Scientific | OR1578-1g |
3-Bromo-2,4-dichlorotoluene |
206559-41-3 | 96% | 1g |
£65.00 | 2025-02-19 | |
| Alichem | A010015694-1g |
3-Bromo-2,4-dichlorotoluene |
206559-41-3 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| Apollo Scientific | OR1578-5g |
3-Bromo-2,4-dichlorotoluene |
206559-41-3 | 96% | 5g |
£195.00 | 2025-02-19 | |
| TRC | B691243-100mg |
3-Bromo-2,4-dichlorotoluene |
206559-41-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| Chemenu | CM276348-25g |
2-Bromo-1,3-dichloro-4-methylbenzene |
206559-41-3 | 95% | 25g |
$370 | 2021-06-16 | |
| Fluorochem | 018267-5g |
3-Bromo-2,4-dichlorotoluene |
206559-41-3 | 95% | 5g |
£188.00 | 2022-03-01 | |
| A2B Chem LLC | AB17174-10g |
3-Bromo-2,4-dichlorotoluene |
206559-41-3 | 96% | 10g |
$282.00 | 2024-04-20 | |
| A2B Chem LLC | AB17174-250mg |
3-Bromo-2,4-dichlorotoluene |
206559-41-3 | 96% | 250mg |
$49.00 | 2024-04-20 | |
| abcr | AB271196-10g |
3-Bromo-2,4-dichlorotoluene, 96%; . |
206559-41-3 | 96% | 10g |
€367.90 | 2024-04-18 |
3-Bromo-2,4-dichlorotoluene 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
206559-41-3 (3-Bromo-2,4-dichlorotoluene) 関連製品
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:206559-41-3)3-Bromo-2,4-dichlorotoluene

清らかである:99%
はかる:10g
価格 ($):194.0